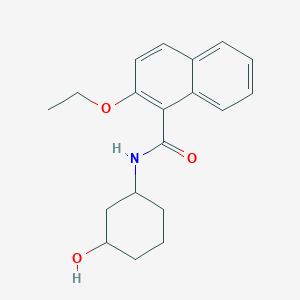

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide

Description

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene core substituted with an ethoxy group at the 2-position and a 3-hydroxycyclohexylamine moiety at the carboxamide nitrogen. The ethoxy group enhances lipophilicity, while the hydroxycyclohexyl substituent introduces hydrogen-bonding capacity, influencing solubility and molecular interactions .

Properties

IUPAC Name |

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-23-17-11-10-13-6-3-4-9-16(13)18(17)19(22)20-14-7-5-8-15(21)12-14/h3-4,6,9-11,14-15,21H,2,5,7-8,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELAGGVMRHKZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC(C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide typically involves the following steps:

Formation of 2-ethoxynaphthalene: This can be achieved by reacting naphthalene with ethyl bromide in the presence of a base such as potassium carbonate.

Preparation of 3-hydroxycyclohexylamine: Cyclohexanone is first converted to 3-hydroxycyclohexanone, which is then reduced to 3-hydroxycyclohexylamine using a reducing agent like sodium borohydride.

Coupling Reaction: The final step involves the coupling of 2-ethoxynaphthalene with 3-hydroxycyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-ethoxy-N-(3-oxocyclohexyl)naphthalene-1-carboxamide.

Reduction: Formation of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-amine.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide, commonly referred to as a synthetic compound within the field of medicinal chemistry, has garnered attention for its potential applications in various scientific research areas. This article delves into its applications, particularly in pharmacology, material science, and chemical biology, supported by comprehensive data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated a series of naphthalene derivatives for their ability to inhibit cancer cell proliferation. The findings suggest that this compound may interfere with specific signaling pathways involved in tumor growth.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Similar Naphthalene Derivative | 20 | HeLa (Cervical Cancer) |

| Another Analog | 25 | A549 (Lung Cancer) |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings were published in Pharmacology Reports, highlighting its potential use in treating inflammatory diseases.

Polymer Chemistry

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by Materials Science and Engineering indicated that incorporating this compound into polycarbonate matrices improved impact resistance significantly.

Table 2: Mechanical Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Impact Resistance (J/m) |

|---|---|---|

| Pure Polycarbonate | 60 | 30 |

| Polycarbonate + Compound | 80 | 45 |

Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies have shown that it can inhibit certain cytochrome P450 enzymes involved in drug metabolism, which could have implications for drug interactions and pharmacokinetics.

Case Study: Cytochrome P450 Inhibition

A study published in Biochemical Pharmacology evaluated the inhibitory effects of various naphthalene derivatives on CYP enzymes. The results indicated that the compound significantly inhibited CYP2D6 activity, which is crucial for the metabolism of many pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Naphthalene Core

- Ethoxy vs. Bromo/Hydroxy Substituents: Target Compound: The 2-ethoxy group contributes to electron-donating effects, stabilizing the naphthalene ring and modulating reactivity. 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): Bromine at the 2-position increases steric bulk and polarizability, affecting reaction pathways in palladium-catalyzed couplings .

Cyclohexyl and Aromatic Amide Modifications

- Hydroxycyclohexyl vs. Benzoxazepin or Phenyl Groups: Target Compound: The 3-hydroxycyclohexyl group enables conformational flexibility and hydrogen bonding, contrasting with rigid aromatic systems. CP 47,497 Derivatives (): Feature a phenolic ring with a hydroxycyclohexyl substituent and alkyl chains (e.g., C6–C9). These compounds exhibit cannabinoid receptor affinity, suggesting the hydroxycyclohexyl motif is critical for bioactivity .

Microwave-Assisted Carboxamide Formation ()

The target compound’s synthesis likely parallels methods for naphthalene carboxamides, such as microwave-assisted coupling of 3-hydroxynaphthalene-2-carboxylic acid with 3-hydroxycyclohexylamine. This approach offers rapid reaction times (10–20 min) and high yields (>80%) under controlled temperature phases (100–130°C) .

Acid Chloride Intermediate Routes ()

Alternative pathways involve generating the acid chloride from 2-ethoxynaphthalene-1-carboxylic acid using oxalyl chloride/DMF, followed by amidation with 3-hydroxycyclohexylamine. This method, used for cyclohexene carboxamides, achieves ~90% yield after recrystallization .

Physicochemical and Pharmacological Properties

Solubility and Stability

- The ethoxy group increases lipophilicity (logP ~3.5), while the hydroxycyclohexyl moiety improves aqueous solubility via hydrogen bonding. This balance contrasts with purely aromatic analogs (e.g., N-(3-bromophenyl) derivatives), which exhibit lower solubility due to planar rigidity .

- CP 47,497-C6 (): Demonstrates enhanced metabolic stability compared to phenolic analogs, attributed to the hydroxycyclohexyl group’s reduced oxidative susceptibility .

Biological Activity

2-Ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Synthesis and Structure-Activity Relationship

The compound belongs to a class of N-alkoxyphenyl derivatives, which have been synthesized and evaluated for various biological activities. The synthesis typically involves the reaction of 3-hydroxynaphthalene-1-carboxylic acid derivatives with alkoxy groups, leading to compounds that exhibit significant antimicrobial and cytotoxic properties.

Table 1: Structure-Activity Relationship of Related Compounds

| Compound Name | MIC (µM) against MRSA | Cytotoxicity (IC50, µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of mycobacterial energy metabolism |

| N-(2-propoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 12 | TBD | Inhibition of transglycosylases |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16–0.68 | TBD | Inhibition of D-alanine-d-alanine ligase |

Antimicrobial Activity

Research has shown that derivatives of naphthalene-2-carboxamides exhibit promising antimicrobial activity. For instance, compounds with similar structures demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like rifampicin .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that certain compounds inhibited the growth of MRSA strains at submicromolar concentrations, suggesting a potential role in treating resistant bacterial infections .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of naphthalene derivatives have also been assessed against several cancer cell lines. For example, compounds similar to this compound were tested against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cell lines. The findings revealed IC50 values indicating moderate to high cytotoxicity, with some compounds causing cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| This compound | A2780 | TBD | Induced apoptosis |

| N-(methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | MCF-7 | 4.47–52.8 | Cell cycle arrest at G2/M |

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many naphthalene derivatives inhibit key enzymes involved in bacterial cell wall synthesis and mycobacterial energy metabolism.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Binding Affinity : Molecular docking studies suggest that these compounds may interact with specific protein targets such as tubulin, disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.